molecular formula C4Cl4S B1294677 Tetrachlorothiophene CAS No. 6012-97-1

Tetrachlorothiophene

Cat. No. B1294677
CAS RN: 6012-97-1
M. Wt: 221.9 g/mol
InChI Key: WZXXZHONLFRKGG-UHFFFAOYSA-N
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Description

Tetrachlorothiophene is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a thiophene derivative where four hydrogen atoms have been substituted by chlorine atoms. The compound has been used in the preparation of dimetallic derivatives and has shown potential in the field of organic electronics due to its structural and electronic properties .

Synthesis Analysis

The synthesis of tetrachlorothiophene derivatives has been explored in several studies. For instance, 2,3,4,5-Tetrakis(dimethylsilyl)thiophene was synthesized through a reaction involving tetrabromothiophene and chlorodimethylsilane, using magnesium and a catalytic amount of copper(I) cyanide . Another study described the preparation of dimetallic compounds derived from tetrachlorothiophene, where a halogen-metal exchange reaction with n-butyllithium led to the formation of 2,5-dilithiodichlorothiophene in nearly quantitative yield .

Molecular Structure Analysis

The molecular structure of tetrachlorothiophene derivatives has been characterized using various techniques. For example, the structure of α-tetrachlorothiophene 1,1-dioxide was determined, showing that the thiophene ring is non-planar and the molecule has approximate Cs (m) symmetry . The crystal structures of related compounds, such as tetrachlorophthalic acid hemihydrate, have also been determined, providing insights into the molecular arrangements and interactions, such as hydrogen bonding and van der Waals forces .

Chemical Reactions Analysis

Tetrachlorothiophene and its derivatives participate in various chemical reactions. The dimetallic compounds derived from tetrachlorothiophene can be further reacted to produce a range of derivatives, as evidenced by IR, NMR, and mass spectrometry characterizations . Additionally, the synthesis of thiophene-fused acenes and their derivatives has been reported, which involves chemical reactions that incorporate thiophene units into larger conjugated systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrachlorothiophene derivatives have been extensively studied. For instance, tetra(2,3-thienylene) exhibits redox-induced dimensional changes, which are promising for the development of single-molecule electromechanical actuators . The optical and electrochemical properties of thiophene-based tetramers have been characterized, revealing the effects of chemical bridging on photoluminescence and absorption . Furthermore, the thermal stability and fluorescence properties of thiophene-containing polymers have been investigated, demonstrating their potential for applications in optical limiting and explosive detection .

Scientific Research Applications

1. Solvent for Organic Reactions and Spectral Use

  • Application Summary: Tetrachlorothiophene is used as a solvent in various organic reactions and for spectral use .
  • Results or Outcomes: The outcomes would vary depending on the specific reaction or analysis. The use of Tetrachlorothiophene as a solvent can facilitate these processes and potentially influence the results .

2. Synthesis of Pesticides

  • Application Summary: Tetrachlorothiophene is used in the synthesis of popular pesticides, such as thiacloprid, nitenpyram, ethaboxam, silthiofam, and 3,3,4,4-tetrachloro tetrahydro thiophene .
  • Methods of Application: The bulk scale synthesis of Tetrachlorothiophene is reported by cyclization of hexachloro-1,3-butadiene. The reaction yields of synthesis of this synthon are around 45%. Silica-coated magnetic nanoparticles are used as a generic catalyst for this cyclization reaction yielding Tetrachlorothiophene .
  • Results or Outcomes: The yield improvement is 50–60% more compared to original yield. The distillate crystallization in methanol yielded >98% pure compound compared to typical 90–92% in conventional process .

Safety And Hazards

Tetrachlorothiophene is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 3), H331 Acute toxicity, Dermal (Category 3), H311 . It is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Tetrachlorothiophene are not explicitly mentioned in the search results, it is noted that it is used in the synthesis of popular pesticide synthons . This suggests that its future directions may be tied to developments in pesticide synthesis and the ongoing search for more effective and environmentally friendly pesticides.

properties

IUPAC Name

2,3,4,5-tetrachlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4S/c5-1-2(6)4(8)9-3(1)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXXZHONLFRKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042451
Record name Tetrachlorothiophene
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Molecular Weight

221.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetrachlorothiophene

CAS RN

6012-97-1
Record name 2,3,4,5-Tetrachlorothiophene
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Record name Perchlorothiophene
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Record name Perchlorothiophene
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Record name Perchlorothiophene
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Record name PERCHLOROTHIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
563
Citations
MS Raasch - The Journal of Organic Chemistry, 1980 - ACS Publications
… Tetrachlorothiophene dioxide was prepared by oxidizing tetrachlorothiophene with 3-chloroperbenzoic acid in refluxing 1,2-dichloroethane for 2 days. The compound melts at 91-92 C …
Number of citations: 195 pubs.acs.org
M Temciuc, AB Hörnfeldt… - Journal of heterocyclic …, 1995 - Wiley Online Library
… Tetrachlorothiophene has also been prepared by reaction of hexachlorobutadiene with … If the reaction mixture was heated to 50 over night tetrachlorothiophene was obtained in 46% …
Number of citations: 6 onlinelibrary.wiley.com
MS Raasch - The Journal of Organic Chemistry, 1980 - ACS Publications
… Oxidation of tetrachlorothiophene forms the thiolactone tetrachloro-2,3-dihydrothiophen-2-… butene to octachlorostyrene,13 and of tetrachlorothiophene 1,1-dioxide to …
Number of citations: 25 pubs.acs.org
HL Coonradt, HD Hartough… - Journal of the American …, 1952 - ACS Publications
… in the presence of other chlorination catalysts yields tetrachlorothiophene, 2,2,3,4,5,5-… 2,2,3,4,5,5-hexachlorothiolane (I)1 or tetrachlorothiophene (II).2 An investigation of the exhaustive …
Number of citations: 6 pubs.acs.org
MS Raasch, BE Smart - Journal of the American Chemical Society, 1979 - ACS Publications
CH3O-+ CD3CN^ CH3OD+ CD2CN-and subsequent exchange. Water can become strongly polarized, especially when occurring in small concentrations in aprotic solvents. This fact …
Number of citations: 17 pubs.acs.org
HL Coonradt, HD Hartough - Journal of the American Chemical …, 1948 - ACS Publications
… IV reacted with ethanolic potassium hydroxide to give 2,3,4.,5-tetrachlorothiophene. … low dueto its dehydrohalogenation to tetrachlorothiophene. When the exhaustive chlorination was …
Number of citations: 24 pubs.acs.org
E Geering - The Journal of Organic Chemistry, 1959 - ACS Publications
In the synthesis described herein, 2* tetrachloro-thiophene is prepared by the interaction of hexa-chlorobutadiene and elemental sulfur. Formation of the thiophene ring is effected by …
Number of citations: 14 pubs.acs.org
G Douglas, CS Frampton, KW Muir - Acta Crystallographica Section …, 1993 - scripts.iucr.org
Tetrachlorothiophene 1, 1-dioxide is polymorphic, crys-tallizing either in space group C2] c (a-form) or in P21/c (fl-form). Crystals of the a-form at 150 K are built from molecules with …
Number of citations: 9 scripts.iucr.org
GV Shiva Reddy, M Chandrappa… - Catalysis, Structure & …, 2017 - Taylor & Francis
… , tetrachlorothiophene is unique. The bulk scale synthesis of tetrachlorothiophene is reported … catalyst for this cyclization reaction yielding tetrachlorothiophene. The yield improvement is …
Number of citations: 3 www.tandfonline.com
MG Voronkov, ÉN Deryagina, VI Perevalova - Chemistry of Heterocyclic …, 1980 - Springer
… The reaction of tetrachloroethylene with hydrogen sulfide at 450-500~ leads to the formation of tetrachlorothiophene as the principal product, along with hexachlorobutadiene, the yield of …
Number of citations: 4 link.springer.com

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